molecular formula C19H22N2O B13967412 N-(Diphenylmethyl)-1-pyrrolidineacetamide CAS No. 37390-27-5

N-(Diphenylmethyl)-1-pyrrolidineacetamide

Cat. No.: B13967412
CAS No.: 37390-27-5
M. Wt: 294.4 g/mol
InChI Key: PZUGUHSUBUNLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrrolidine-Based Chemical Space

N-(Diphenylmethyl)-1-pyrrolidineacetamide is a member of the broad class of pyrrolidine-based compounds. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry. researchgate.netnih.govwikipedia.org It is considered a "privileged scaffold" because its three-dimensional, non-planar structure allows for the creation of molecules with complex and specific shapes that can interact effectively with biological targets. researchgate.netnih.govnbinno.com This structural feature is crucial for exploring pharmacophore space and designing compounds with high target selectivity. researchgate.net

The pyrrolidine nucleus is prevalent in a vast number of biologically active molecules, ranging from natural alkaloids like nicotine (B1678760) to numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govwikipedia.orgnih.gov Its incorporation into a molecule can impart desirable pharmacokinetic properties, influencing factors such as metabolic stability and bioavailability. nbinno.com The versatility of the pyrrolidine ring makes it a frequent choice for chemists in the design and synthesis of novel therapeutic agents across diverse medical fields, including oncology, infectious diseases, and central nervous system disorders. nih.govnbinno.com

Below is a table of representative drugs that feature the pyrrolidine scaffold, illustrating its importance in modern pharmacotherapy.

Drug NameTherapeutic Class
AniracetamNootropic (Anti-Alzheimer) nih.gov
CaptoprilAntihypertensive nih.gov
ClemastineAntihistamine nih.gov
ClindamycinAntibiotic nih.gov
ProcyclidineAnticholinergic nih.govwikipedia.org
RolipramAntidepressant nih.gov

This table contains a selection of drugs containing the pyrrolidine ring to demonstrate the scaffold's broad applicability.

Historical Perspective of Analogous Structures in Research

The scientific interest in this compound can be understood by examining the research history of its structural analogs. The pyrrolidine-acetamide framework is a well-established motif in medicinal chemistry, most notably in the racetam class of compounds. Racetams, such as piracetam (B1677957) and aniracetam, are recognized for their investigation in the context of cognitive enhancement. wikipedia.org A prominent analog is Levetiracetam, an anticonvulsant drug, which is chemically defined as (S)-α-ethyl-2-oxo-pyrrolidine acetamide (B32628). researchgate.net The extensive research and clinical success of these compounds have established the therapeutic potential of the pyrrolidine-acetamide core.

More recently, research has focused on combining this core with other pharmacologically active groups. A 2021 study, for instance, described the synthesis and evaluation of a series of pyrrolidine-2,5-dione-acetamides that feature a benzhydryl (diphenylmethyl) group. nih.gov The investigation into the anticonvulsant properties of these specific compounds highlights the contemporary research interest in molecules that merge the pyrrolidine-acetamide scaffold with the diphenylmethyl moiety, placing this compound directly within this modern research trajectory. nih.gov

The following table compares the structure of this compound with its key analogs.

Compound NameCore StructureKey Substituent on Acetamide
Aniracetam2-Oxo-pyrrolidinep-Anisoyl
Levetiracetam2-Oxo-pyrrolidineα-Ethyl
Benzhydryl-pyrrolidine-dione-acetamide analogPyrrolidine-2,5-dioneBenzhydryl (Diphenylmethyl)
This compoundPyrrolidineN-(Diphenylmethyl)

This table illustrates the structural similarities and differences between this compound and its historically significant analogs.

Significance as a Research Scaffold and Synthetic Intermediate

The importance of this compound in a research setting is twofold: its function as a molecular scaffold for designing new biologically active agents and its utility as a synthetic intermediate for creating more complex molecules.

As a research scaffold , the compound combines the validated pyrrolidine-acetamide framework with the bulky, lipophilic diphenylmethyl group. This specific combination makes it a molecule of significant interest for investigating structure-activity relationships (SAR), particularly in the field of neuroscience. Given that analogs bearing the benzhydryl group have been explored for anticonvulsant activity, this compound serves as a logical foundation for developing novel compounds targeting the central nervous system. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37390-27-5

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-benzhydryl-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C19H22N2O/c22-18(15-21-13-7-8-14-21)20-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2,(H,20,22)

InChI Key

PZUGUHSUBUNLKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy offers a powerful lens through which the structural nuances of N-(Diphenylmethyl)-1-pyrrolidineacetamide can be examined in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state conformation and dynamic behavior of molecules like this compound. scielo.br Both ¹H and ¹³C NMR spectra would be expected to reveal the presence of conformational isomers due to restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. mdpi.com This restricted rotation can give rise to distinct sets of signals for the cis and trans conformers.

The pyrrolidine (B122466) ring itself is not planar and undergoes rapid puckering between various envelope and twisted conformations. The specific substituents on the ring can influence the preferred conformation. nih.gov In N-acylpyrrolidines, the N-acyl group tends to drive substituents into an axial orientation, restricting the ring's conformational flexibility.

The chemical shifts of the protons and carbons in this compound would be sensitive to their local electronic and steric environment, providing clues about the predominant conformation. For instance, the protons of the diphenylmethyl group would be expected to appear in the aromatic region of the ¹H NMR spectrum, while the pyrrolidine and acetamide (B32628) protons would be found in the aliphatic region.

Illustrative ¹H NMR Data for this compound *

Proton Illustrative Chemical Shift (ppm) Multiplicity
Phenyl-H7.20-7.40Multiplet
Methine-H (CHPh₂)6.50Doublet
Amide-NH8.50Doublet
Acetamide-CH₂3.20Singlet
Pyrrolidine-CH₂ (α to N)2.80Triplet
Pyrrolidine-CH₂ (β to N)1.90Multiplet

Illustrative ¹³C NMR Data for this compound *

Carbon Illustrative Chemical Shift (ppm)
Phenyl-C (quaternary)140
Phenyl-C127-129
Carbonyl-C (Amide)170
Methine-C (CHPh₂)60
Acetamide-CH₂55
Pyrrolidine-CH₂ (α to N)50
Pyrrolidine-CH₂ (β to N)25

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₉H₂₂N₂O).

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond, the bond between the methine carbon and the nitrogen, and fragmentation of the pyrrolidine ring. The diphenylmethyl cation (m/z 167) would be an expected prominent fragment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the amide functional group. libretexts.org

A strong band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide would typically appear in the 1200-1300 cm⁻¹ region. The N-H stretching vibration, characteristic of primary and secondary amides, would be absent in this tertiary amide. libretexts.org The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic rings and the aliphatic pyrrolidine and acetamide moieties. researchgate.netresearchgate.net

Illustrative IR Absorption Bands for this compound *

Functional Group **Illustrative Wavenumber (cm⁻¹) **Intensity
C=O (Amide I)~1650Strong
C-N (Amide)~1250Medium
C-H (Aromatic)~3030Medium
C-H (Aliphatic)~2850-2960Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of its solid-state conformation. semanticscholar.org

This technique would allow for the direct visualization of the relative orientations of the diphenylmethyl group, the pyrrolidine ring, and the acetamide moiety. It would also provide clear evidence of any intramolecular interactions, such as hydrogen bonds or steric contacts, that stabilize the observed conformation in the crystal lattice. semanticscholar.org The crystal packing would reveal the nature of intermolecular interactions that govern the solid-state assembly of the molecules.

Conformational Analysis and Stereochemical Considerations

Intramolecular Interactions and Preferred Conformations

The conformation of this compound is influenced by a balance of steric and electronic effects. The bulky diphenylmethyl group will sterically interact with the rest of the molecule, influencing the rotational barriers around the single bonds.

Intramolecular hydrogen bonding is a key factor in determining the preferred conformation of many amides. nih.govpsu.edu While this compound is a tertiary amide and lacks an N-H donor for classical hydrogen bonding, other weak intramolecular interactions, such as C-H···O interactions, could play a role in stabilizing certain conformations. nih.gov The lone pairs of the amide oxygen can act as a hydrogen bond acceptor.

The pyrrolidine ring is known to adopt non-planar "envelope" or "twist" conformations to relieve ring strain. The substituents on the nitrogen and the carbon atoms of the ring will influence the equilibrium between these different puckered forms. Computational modeling, in conjunction with experimental NMR data, can provide a detailed picture of the conformational landscape of the pyrrolidine ring. nih.gov

Chiral Purity Assessment Methodologies

The determination of chiral purity is a critical aspect of the characterization of enantiomeric compounds. For this compound, while specific documented methodologies are not extensively available in public literature, the chiral purity can be effectively assessed using techniques developed for structurally analogous compounds, particularly those containing a pyrrolidine acetamide core. The primary methods for chiral purity assessment revolve around chromatographic and spectroscopic techniques, which are designed to differentiate between the enantiomers.

A significant body of research exists for the chiral separation of related pyrrolidine acetamide derivatives, which serves as a strong basis for developing and validating methods for this compound. These methods typically involve the use of a chiral environment to induce a separation or a distinguishable signal between the two enantiomers.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a foremost technique for the enantioselective analysis of chiral compounds. The success of this method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For compounds structurally related to this compound, such as Levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), polysaccharide-based CSPs have proven to be highly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose, provide a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities.

A validated chiral HPLC method for a similar pyrrolidine acetamide derivative is detailed in the table below, showcasing the typical parameters that would be adapted for this compound.

Table 1: HPLC Method Parameters for Chiral Purity Assessment of a Pyrrolidine Acetamide Analog

ParameterCondition
Column Chiralpak AD-H (amylose-based)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Resolution Factor (Rs) > 7 between enantiomers

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers another robust method for chiral analysis. Similar to HPLC, this technique employs a chiral capillary column to achieve separation of the enantiomers. For analogous pyrrolidine acetamide compounds, cyclodextrin-based chiral columns have been successfully utilized. The enantiomers are separated based on their differential interactions with the chiral stationary phase, and the mass spectrometer provides sensitive and selective detection.

Table 2: GC-MS Method Parameters for Enantioselective Analysis of a Pyrrolidine Acetamide Analog

ParameterCondition
Column Chiral cyclodextrin (B1172386) capillary column
Carrier Gas Helium
Detection Ion Trap Mass Spectrometry (Selected Ion Monitoring)
Sample Preparation Solid-phase extraction may be required for complex matrices

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess, typically through the use of a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution. The different magnetic environments of these complexes can lead to separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio. For a compound containing a diphenylmethyl group and a pyrrolidine ring, a CSA like (S)-2-(diphenylmethyl)pyrrolidine, which has structural similarities, could potentially be effective due to favorable intermolecular interactions.

Chiral Derivatizing Agents (CDAs): In this approach, the enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra. This allows for the quantification of each diastereomer and, by extension, the original enantiomeric composition.

The choice between these methodologies depends on the specific properties of this compound and the required sensitivity and accuracy of the analysis. The methods developed for structurally similar compounds provide a strong and reliable starting point for the validation of a chiral purity assessment protocol.

Molecular and Cellular Mechanism of Action Investigations

Cellular Pathway Modulation in Model Systems

Target Identification and Validation Strategies

There is no available information in the scientific literature regarding the specific molecular targets of N-(Diphenylmethyl)-1-pyrrolidineacetamide. Research has not yet been published that identifies the proteins, enzymes, receptors, or other biological molecules with which this compound interacts to elicit a pharmacological effect. Consequently, there are no validation studies to confirm any such targets.

Ligand-Target Engagement Studies in In Vitro Cell-Based Assays

Consistent with the lack of target identification, there are no published in vitro cell-based assay studies examining the engagement of this compound with any potential biological targets. Such studies are contingent on the prior identification of a molecular target.

Computational and Theoretical Studies in Chemical Biology

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as N-(Diphenylmethyl)-1-pyrrolidineacetamide, might interact with a protein target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank the best fits.

The primary goal of ligand-protein interaction modeling is to identify key binding modes and the specific amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies of other acetamide (B32628) derivatives, molecular docking has been used to elucidate binding mechanisms with enzymes like α-glucosidase, providing a basis for designing more potent inhibitors. nih.gov In a hypothetical docking study of this compound, the diphenylmethyl group would likely engage in significant hydrophobic interactions within a receptor's binding pocket, while the pyrrolidineacetamide moiety could form critical hydrogen bonds.

Table 1: Key Interactions in Ligand-Protein Binding

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bonds An electrostatic attraction between a hydrogen atom and a more electronegative atom such as oxygen or nitrogen.The amide group and the pyrrolidine (B122466) nitrogen can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The two phenyl rings of the diphenylmethyl group are highly nonpolar and would favor binding to hydrophobic pockets in a protein.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces would contribute to the overall stability of the ligand-protein complex.
Electrostatic Interactions Attractive or repulsive forces between molecules with net charges.The partial charges on the atoms of the compound can interact with charged residues in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested compounds. These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with modifications to the diphenylmethyl, pyrrolidine, or acetamide moieties. The biological activity of these analogues would be experimentally determined, and then various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the QSAR model. nih.gov Such a model could predict which structural features are most important for the compound's biological activity, thereby guiding the design of more potent molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. pageplace.de Methods like Density Functional Theory (DFT) can provide detailed information about a molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, quantum chemical calculations could be used to:

Determine the most stable three-dimensional conformation of the molecule.

Calculate the distribution of electron density and identify regions that are susceptible to electrophilic or nucleophilic attack.

Predict its reactivity and potential metabolic pathways.

Simulate its vibrational spectra (e.g., infrared spectrum) to aid in its experimental characterization. inovatus.es

These calculations provide fundamental insights into the intrinsic properties of the molecule, which are essential for understanding its behavior at a molecular level. nih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a compound-biomolecule complex, an MD simulation can reveal the dynamic behavior of the ligand within the binding site and the conformational changes that the protein may undergo upon binding. semanticscholar.org This provides a more realistic and dynamic picture of the interaction compared to the static view offered by molecular docking. researchgate.net

In a typical MD simulation of this compound bound to a target protein, the system is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a specific period, often nanoseconds to microseconds. researchgate.net The resulting trajectory provides valuable information on the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the role of solvent molecules in the interaction. nih.gov

Table 2: Information Gained from Molecular Dynamics Simulations

ParameterDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein or ligand structures over time.Indicates the stability of the ligand's binding pose and the overall protein structure. semanticscholar.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms from their average position.Highlights flexible regions of the protein and the ligand. nih.gov
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Quantifies the stability of key hydrogen bonding interactions.
Binding Free Energy Calculations Estimates the free energy of binding for the ligand-protein complex.Provides a quantitative measure of the binding affinity.

In Silico Target Prediction and Virtual Screening Methodologies

In silico target prediction aims to identify potential biological targets for a given compound by using computational methods. semanticscholar.org This is particularly useful when the mechanism of action of a compound is unknown. These methods often rely on ligand-based or structure-based approaches. Ligand-based methods compare the query compound to databases of known active compounds, assuming that structurally similar molecules are likely to have similar targets. Structure-based methods, such as inverse docking, involve docking the compound against a large library of protein structures to identify potential binding partners. nih.gov

Virtual screening is a related technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov High-throughput virtual screening can computationally screen millions of compounds in a relatively short time, prioritizing a smaller, more manageable number for experimental testing. researchgate.net For this compound, these methodologies could be employed to identify its potential protein targets or to discover other compounds with similar activity profiles. mdpi.com

Cheminformatics and Data Mining in Compound Research

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. nih.gov In the context of compound research, cheminformatics tools are used to store, manage, and analyze large datasets of chemical information. Data mining techniques can then be applied to these datasets to uncover novel patterns and relationships. nih.gov

For research on this compound and related compounds, cheminformatics and data mining could be used to:

Analyze large chemical databases to identify compounds with similar structural features or predicted properties.

Develop predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. nih.gov

Cluster compounds based on their chemical structures and biological activities to identify structure-activity trends.

Mine scientific literature and patents to extract relevant information about the compound and its analogues. nih.gov

These approaches are essential for organizing the vast amount of chemical and biological data generated in modern drug discovery and for extracting actionable knowledge to guide future research. nih.gov

Applications of N Diphenylmethyl 1 Pyrrolidineacetamide in Chemical Biology Research

Utility as a Molecular Probe for Investigating Biological Systems

N-(Diphenylmethyl)-1-pyrrolidineacetamide possesses structural attributes that suggest its potential as a molecular probe for the interrogation of complex biological systems. Molecular probes are instrumental in chemical biology for the selective identification and characterization of proteins and other biomolecules, thereby elucidating their functions. nih.gov The diphenylmethyl group of this compound provides a bulky, lipophilic region that can facilitate interactions with hydrophobic pockets in proteins. The pyrrolidineacetamide portion, on the other hand, offers a more polar region capable of forming hydrogen bonds and other polar interactions. This combination of features could allow for specific binding to target biomolecules.

While direct studies employing this compound as a molecular probe are not extensively documented, its scaffold can be conceptually adapted for such purposes. For instance, the introduction of a reporter group, such as a fluorophore or a photoaffinity label, onto the pyrrolidine (B122466) ring or the diphenylmethyl moiety could enable the visualization and identification of its binding partners within a cellular context. The fundamental characteristics of a molecular probe are summarized in the table below.

Characteristic Description Relevance to this compound
Selectivity The ability to bind to a specific target with high affinity, minimizing off-target effects.The defined stereochemistry and functional group arrangement of the molecule could confer selectivity for a particular protein or enzyme active site.
Potency The concentration required to elicit a measurable effect on the target.The binding affinity would need to be experimentally determined to assess its potency as a probe.
Cell Permeability The capacity to cross cellular membranes to reach intracellular targets.The lipophilic nature of the diphenylmethyl group may enhance cell permeability.
Minimal Perturbation The ability to interact with the biological system without significantly altering its natural state.The size and reactivity of the molecule would influence its potential for perturbation.

Further research would be necessary to fully establish the utility of this compound as a molecular probe, including the synthesis of tagged derivatives and their subsequent evaluation in biological assays.

Role as a Precursor or Intermediate in Novel Research Compound Synthesis

The pyrrolidine scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds and natural products. nih.gov Consequently, pyrrolidine derivatives are valuable precursors and intermediates in the synthesis of novel research compounds and pharmaceuticals. nih.gov this compound can serve as a versatile starting material for the generation of more complex molecules.

The reactivity of the amide and the potential for functionalization of both the pyrrolidine ring and the diphenylmethyl groups provide multiple avenues for synthetic elaboration. For example, reduction of the amide functionality would yield the corresponding amine, which could then be subjected to a variety of transformations, such as alkylation or acylation, to introduce new substituents. The pyrrolidine ring itself can be a template for stereoselective modifications.

The following table outlines potential synthetic transformations of this compound:

Functional Group Potential Reaction Resulting Structure Application
AmideReductionN-(Diphenylmethyl)-1-(2-aminoethyl)pyrrolidineIntroduction of a primary amine for further functionalization.
Pyrrolidine RingN-Dealkylation1-Pyrrolidineacetamide (B158650)Removal of the diphenylmethyl group to allow for different substitutions.
Diphenylmethyl GroupAromatic SubstitutionIntroduction of substituents on the phenyl ringsModulation of steric and electronic properties to influence biological activity.

The use of pyrrolidine-containing compounds as precursors is well-established in the synthesis of various drugs, including those for treating viral infections and diabetes. nih.gov The specific stereochemistry of this compound could be leveraged to synthesize chiral target molecules with high enantiomeric purity.

Exploration in Prodrug Design Strategies and Scaffold Engineering

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. ijpcbs.comnih.gov These modifications are designed to be reversed in vivo, releasing the active parent drug at the desired site of action. nih.govresearchgate.net The pyrrolidine scaffold is a highly valued component in drug design due to its favorable physicochemical properties and its ability to impart desirable conformational constraints on a molecule. nih.gov

This compound can be considered a scaffold that can be engineered into prodrugs. The amide linkage, for instance, can be designed to be susceptible to enzymatic cleavage by proteases or amidases that are overexpressed in a particular disease state, leading to targeted drug release. The diphenylmethyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. nih.gov

Key considerations in utilizing the this compound scaffold in prodrug design include:

Linker Chemistry: The nature of the chemical bond connecting the promoiety (the part that is cleaved off) to the active drug is crucial for controlling the rate and location of drug release.

Enzyme Targeting: Designing the prodrug to be a substrate for a specific enzyme can enhance tissue selectivity and reduce off-target effects.

The versatility of the pyrrolidine ring allows for the introduction of various functional groups that can be tailored to achieve the desired prodrug properties. nih.gov

Potential in Chiral Catalysis Research based on Pyrrolidine Scaffolds

Chiral pyrrolidine derivatives are a cornerstone of asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. nih.govresearchgate.net The rigid, five-membered ring of pyrrolidine provides a well-defined chiral environment that can effectively control the stereochemical outcome of a chemical reaction. acs.orgresearchgate.net Proline and its derivatives are among the most successful organocatalysts ever developed. researchgate.net

Given its chiral pyrrolidine core, this compound has the potential to be developed into a chiral catalyst or ligand for asymmetric synthesis. The nitrogen atom of the pyrrolidine ring can act as a Lewis base or be incorporated into a metal complex, while the substituents on the ring can create a chiral pocket that directs the approach of reactants. nih.gov

Potential applications in chiral catalysis include:

Organocatalysis: The pyrrolidine nitrogen could be utilized in enamine or iminium ion catalysis for reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. researchgate.net

Ligand for Metal-Catalyzed Reactions: The compound could be modified to incorporate coordinating atoms (e.g., phosphorus, oxygen) to create a chiral ligand for transition metals used in reactions like hydrogenation, allylic alkylation, and cross-coupling. mdpi.comnih.gov

The diphenylmethyl group could play a significant role in creating a specific steric environment around the catalytic center, thereby influencing the enantioselectivity of the reaction. researchgate.net The development of catalysts based on the this compound scaffold would require synthetic modifications to introduce the necessary catalytic functionalities, followed by rigorous testing in various asymmetric transformations.

Future Directions and Emerging Research Avenues

Development of Next-Generation Analogues for Specific Research Applications

The development of next-generation analogues based on the N-(Diphenylmethyl)-1-pyrrolidineacetamide structure is a key area for future investigation. By systematically modifying the core scaffold, researchers can fine-tune the compound's properties to create highly selective probes for specific biological questions or to enhance therapeutic potential. Drawing inspiration from structure-activity relationship (SAR) studies on related compounds, such as modafinil (B37608) analogues, a strategic approach to analogue design can be formulated.

Research on 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) has shown that substitutions on the diphenyl rings and modifications to the terminal amide group can significantly alter binding affinity and selectivity for monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). creative-biolabs.com For instance, halogen substitution on the phenyl rings of modafinil analogues resulted in several compounds with improved binding affinity for DAT and strong selectivity over SERT. creative-biolabs.com Conversely, other modifications led to enhanced affinity for SERT over DAT. creative-biolabs.com

This principle of targeted chemical modification can be directly applied to the this compound scaffold. By introducing various substituents at different positions, a diverse library of analogues can be synthesized. These analogues would then be screened against a panel of biological targets to identify compounds with desired activity profiles. For example, creating analogues with high selectivity for a specific receptor subtype could provide invaluable tools for dissecting the roles of that receptor in complex neurological pathways.

Table 1: Strategic Modifications for Analogue Development

Modification Site Potential Substituents Anticipated Outcome/Research Application
Diphenylmethyl Moiety Halogens (F, Cl, Br), Methyl, Trifluoromethyl Modulate binding affinity and selectivity for specific transporters or receptors. creative-biolabs.com
Pyrrolidine (B122466) Ring Alkyl groups, Hydroxyl groups Alter conformational flexibility and explore three-dimensional chemical space.
Acetamide (B32628) Linker Varying linker length, Introducing rigidity Optimize pharmacokinetic properties and binding orientation.

| Terminal Amide | Substitution with different amine groups | Investigate the role of the amide in target interaction and selectivity. creative-biolabs.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry and offer powerful tools to accelerate the discovery and optimization of compounds related to this compound. tum.deresearchgate.net These computational approaches can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby guiding the design of novel molecules with enhanced properties. tum.de

Generative AI models can be trained on large chemical databases to create novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. researchgate.net For the this compound scaffold, these models could generate thousands of virtual analogues, which can then be prioritized for synthesis based on predicted activity, selectivity, and drug-like properties. tum.de

Furthermore, ML algorithms, such as graph neural networks, can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these virtual compounds. mdpi.com This allows for the early-stage filtering of candidates that are likely to fail in later stages of development, saving significant time and resources. AI can also be used to plan and optimize the synthetic routes for the most promising analogues, tackling complex retrosynthesis challenges and identifying the most efficient chemical pathways. nih.gov

Key AI/ML Applications in this compound Research:

De Novo Design: Generative models to create novel analogues with desired properties.

Property Prediction: Machine learning to forecast biological activity, pharmacokinetics, and toxicity. tum.defrontiersin.org

Target Interaction Modeling: Deep learning to predict how analogues will bind to protein targets.

Synthetic Route Optimization: AI-powered retrosynthesis tools to accelerate the "design-make-test-analyze" cycle. nih.gov

Advanced Methodologies for Biological Target Deconvolution

A critical aspect of understanding the biological effects of this compound and its future analogues is the precise identification of their molecular targets. While a compound may be designed for a specific target, it often interacts with multiple "off-target" proteins, which can lead to both therapeutic benefits and side effects. tandfonline.com Advanced methodologies in chemical proteomics and computational biology are essential for this "target deconvolution" process. nih.govresearchgate.net

Experimental Approaches: Experimental target identification often relies on chemical proteomics, which uses a derivative of the small molecule to "fish" for its binding partners in complex biological samples like cell lysates. mdpi.comnih.gov

Affinity Chromatography: This is a widely used technique where an analogue of this compound is chemically linked to a solid support (like beads). nih.govtechnologynetworks.com When a cell extract is passed over these beads, proteins that bind to the compound are captured. researchgate.net These proteins can then be eluted and identified using mass spectrometry. researchgate.net

Activity-Based Protein Profiling (ABPP): This powerful method uses specially designed chemical probes that covalently bind to the active sites of specific enzyme families. nih.govfrontiersin.org If this compound is found to inhibit a particular class of enzymes, ABPP can be used to identify the specific members of that family it interacts with in a native biological system. creative-biolabs.comtandfonline.com

Computational Approaches: In parallel with experimental methods, computational tools can predict potential targets based on the chemical structure of the compound. nih.gov

Structure-Based Methods: If the three-dimensional structure of a potential target protein is known, molecular docking simulations can predict how well this compound or its analogues will fit into the protein's binding site. nih.gov

Machine Learning Models: Algorithms can be trained on large databases of known drug-target interactions. springernature.com These models can then predict the probability of an interaction between a new compound and a wide range of human proteins, helping to prioritize targets for experimental validation. frontiersin.orgbenthamdirect.com

Table 2: Comparison of Target Deconvolution Methodologies

Methodology Principle Advantages Limitations
Affinity Chromatography Immobilized compound captures binding proteins from lysate. nih.gov Directly identifies binding partners; applicable to non-enzymatic targets. bohrium.com Requires chemical modification of the compound; can identify non-specific binders. tandfonline.com
Activity-Based Protein Profiling (ABPP) Covalent probes label active enzymes. frontiersin.org Highly specific for enzyme families; provides functional information. nih.gov Limited to targets that can be covalently labeled; probe synthesis can be complex. tandfonline.com
Computational Docking Simulates binding of a compound to a protein structure. nih.gov Fast and cost-effective; provides structural insights into binding. Requires a known 3D protein structure; accuracy can be variable.

| Machine Learning | Predicts interactions based on patterns in known data. springernature.com | Can screen thousands of potential targets rapidly; does not require protein structure. | Predictions are probabilistic and require experimental validation. |

Exploration of New Chemical Space Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for exploring new regions of "chemical space"—the vast set of all possible molecules. nih.gov The goal is to create structurally novel compounds that retain or improve upon the desired biological activity while possessing different physicochemical properties, potentially leading to improved pharmacokinetics or novel intellectual property.

One powerful strategy for this exploration is "scaffold hopping." tandfonline.com This involves making significant modifications to the core structure of the molecule while preserving the key three-dimensional arrangement of functional groups that are essential for biological activity. For the this compound scaffold, this could involve:

Replacing the Pyrrolidine Ring: The five-membered pyrrolidine ring could be replaced with other cyclic systems, such as piperidine, morpholine, or even non-aromatic heterocyclic rings containing different heteroatoms. This alters the shape and rigidity of the scaffold.

Modifying the Diphenylmethyl Group: One of the phenyl rings could be replaced with a different aromatic or heteroaromatic system (e.g., thiophene, pyridine). This can change the electronic properties and binding interactions of the molecule.

Isosteric Replacements: Replacing key functional groups with other groups that have similar size and electronic properties (isosteres) can lead to analogues with improved metabolic stability or other desirable properties.

The pyrrolidine ring itself is a particularly interesting scaffold because it provides excellent three-dimensional coverage for fragment-based drug design. frontiersin.org By strategically adding chiral centers and substituents to the pyrrolidine ring of this compound, researchers can generate a diverse array of fragments that occupy unique regions of 3D molecular space, increasing the probability of discovering novel and potent interactions with biological targets. frontiersin.org

Q & A

What synthetic routes are recommended for preparing N-(Diphenylmethyl)-1-pyrrolidineacetamide, and how can purity be optimized?

Basic Synthesis & Purification
The compound can be synthesized via carbodiimide-mediated coupling. A typical method involves reacting 1-pyrrolidineacetic acid with N-(diphenylmethyl)amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane, with triethylamine as a base. Post-reaction, the product is extracted, washed with NaHCO₃, and purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is confirmed by HPLC (>95%) and NMR .

Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Basic Structural Elucidation
Nuclear magnetic resonance (¹H/¹³C NMR) identifies proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography is essential for resolving stereochemistry and hydrogen-bonding networks. For example, dihedral angles between aromatic and pyrrolidine rings (e.g., 54.8°–77.5°) and intermolecular N–H···O interactions validate conformational stability .

What in vitro assays are suitable for initial antiviral activity screening?

Basic Biological Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in C8166 cells evaluates cytotoxicity (CC₅₀) and antiviral efficacy (EC₅₀). Surface plasmon resonance (SPR) measures direct binding to targets like HIV-1 integrase (IN), with reported IC₅₀ values of 7.29 ± 0.68 μM .

How can molecular docking predict binding interactions with HIV-1 integrase?

Advanced Mechanism Analysis
Docking software (e.g., AutoDock Vina) models compound-IN interactions. Key residues (Lys 173, Thr 174) form cation-π and hydrogen bonds. Free energy calculations (ΔG) correlate with SPR-derived binding affinities. Mutagenesis (e.g., K173A/T174A) validates predicted interactions by abolishing binding .

How to address discrepancies between in vitro IC₅₀ and cellular EC₅₀ values?

Advanced Data Interpretation
Lower cellular efficacy (EC₅₀ = 40.54 μM) compared to SPR IC₅₀ may stem from poor membrane permeability or efflux pumps. Strategies include:

  • Assessing logP (octanol-water partition coefficient) for permeability.
  • Using P-glycoprotein inhibitors (e.g., verapamil) in EC₅₀ assays.
  • Modifying substituents (e.g., diphenylmethyl) to enhance bioavailability .

How do site-directed mutagenesis studies validate binding residues?

Advanced Target Validation
Mutagenesis replaces residues (e.g., K173A) in HIV-1 IN, followed by SPR binding assays. Wild-type IN shows dose-dependent binding (KD = ~10 μM), while mutants exhibit >90% reduced affinity, confirming residue roles in interaction .

What methods assess compound stability under storage conditions?

Advanced Stability Profiling
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation. Lyophilization or storage in amber vials at -20°C minimizes hydrolysis. Toxicity studies (e.g., LD₅₀ = 1399 mg/kg in mice) guide safe handling .

Which in vivo models evaluate therapeutic index and toxicity?

Advanced Toxicity Profiling
Rodent models measure acute toxicity (LD₅₀) and subchronic doses (28-day repeat oral administration). Histopathology and serum biomarkers (ALT, creatinine) assess organ toxicity. A therapeutic index (CC₅₀/EC₅₀) >4 is desirable .

How do structural modifications impact antiviral activity?

Advanced SAR Studies
Symmetrical bis-pyrrolidineacetamide derivatives (e.g., N,N′-(methylene-di-4,1-phenylene)bis-1-pyrrolidineacetamide) show enhanced IN binding (IC₅₀ = 7.29 μM) compared to mono-substituted analogs. Introducing electron-withdrawing groups (e.g., Cl) improves potency but may increase cytotoxicity .

How do crystallographic analyses inform conformational dynamics?

Advanced Structural Dynamics
X-ray structures reveal three asymmetric units with dihedral angles (54.8°–77.5°) between dichlorophenyl and pyrazolyl rings. Hydrogen-bonded dimers (R₂²(10) motifs) stabilize the crystal lattice, guiding solvent selection for co-crystallization with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.